molecular formula C4H8O2S B13948223 1-Hydroxy-1-(methylsulfanyl)propan-2-one CAS No. 74178-33-9

1-Hydroxy-1-(methylsulfanyl)propan-2-one

Cat. No.: B13948223
CAS No.: 74178-33-9
M. Wt: 120.17 g/mol
InChI Key: YAVMWIFJLJVKFW-UHFFFAOYSA-N
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Description

1-Hydroxy-1-(methylsulfanyl)propan-2-one is an organic compound with the molecular formula C4H8O2S It is a derivative of propanone (acetone) where a hydroxyl group and a methylsulfanyl group are attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-1-(methylsulfanyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of acetone with methylsulfanyl reagents under controlled conditions. For example, the reaction of acetone with methylsulfanyl chloride in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction typically requires a solvent like ethanol and is carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 1-(methylsulfanyl)propan-2-one, in the presence of a suitable catalyst like palladium on carbon. This process can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-1-(methylsulfanyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(methylsulfanyl)propan-2-one.

    Reduction: The compound can be reduced to form 1-(methylsulfanyl)propan-2-ol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-(Methylsulfanyl)propan-2-one.

    Reduction: 1-(Methylsulfanyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Hydroxy-1-(methylsulfanyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1-(methylsulfanyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the methylsulfanyl group can engage in nucleophilic or electrophilic interactions. These properties enable the compound to act as a versatile intermediate in various chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-2-propanone:

    1-Hydroxy-1-(4-methoxyphenyl)propan-2-one: This compound has a methoxyphenyl group instead of a methylsulfanyl group, leading to different chemical properties and uses.

    1-Hydroxy-1,1-diphenyl-propan-2-one: This compound has two phenyl groups, making it more sterically hindered and less reactive in certain reactions.

Uniqueness

1-Hydroxy-1-(methylsulfanyl)propan-2-one is unique due to the presence of both a hydroxyl group and a methylsulfanyl group on the same carbon atom. This combination imparts distinct chemical properties, such as increased nucleophilicity and the ability to participate in a wider range of chemical reactions compared to similar compounds.

Properties

CAS No.

74178-33-9

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

1-hydroxy-1-methylsulfanylpropan-2-one

InChI

InChI=1S/C4H8O2S/c1-3(5)4(6)7-2/h4,6H,1-2H3

InChI Key

YAVMWIFJLJVKFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(O)SC

Origin of Product

United States

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